molecular formula C11H14O3 B8059787 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS No. 73473-62-8

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Cat. No. B8059787
CAS RN: 73473-62-8
M. Wt: 194.23 g/mol
InChI Key: CFOTVXYGMNGCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Hydroxy-4-isopropoxyphenyl)ethanone” are not available in the current resources .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Thiosemicarbazones synthesized from 2-hydroxy-4-isopropoxy-5-nitroacetophenone have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Parekh & Desai, 2006).

  • Chemical Synthesis and Heterocyclization : The compound has been used in chemical synthesis, particularly in reactions leading to the formation of isoflavones and various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).

  • Photoremovable Protecting Group for Carboxylic Acids : 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, has been introduced as a new photoremovable protecting group for carboxylic acids, showing potential in organic synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

  • Degradation Mechanisms in Biochemistry : Studies on phenolic beta-1 lignin substructure model compounds, including derivatives of this compound, have been used to understand degradation mechanisms by enzymes like laccase (Kawai, Umezawa, & Higuchi, 1988).

  • Antimicrobial Properties and Molecular Docking : Ethanone, a derivative, has shown antimicrobial properties, and molecular docking studies indicate its binding efficacy with certain proteins in Staphylococcus aureus (Sri Satya, V., & Aiswariya, 2022).

  • Fluorescent Probe Development : This compound has been used to develop a BODIPY-based fluorescent probe, showcasing applications in biological and chemical sensing (Fang, Jiang, Sun, & Li, 2019).

  • Cancer Treatment : A derivative has been identified as an inhibitor of DNA-dependent protein kinase, suggesting potential in cancer treatment (Kashishian et al., 2003).

  • Antimicrobial Synthesis : 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, a related compound, shows antimicrobial activity and has applications in drug research (Wanjari, 2020).

properties

IUPAC Name

1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOTVXYGMNGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601353
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

CAS RN

73473-62-8
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.